molecular formula C8H10N2 B11806192 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Katalognummer: B11806192
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: BUJYYGHIOAAFOO-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS 535935-84-3) is a high-value, chiral bicyclic amine that serves as a versatile synthetic intermediate and key scaffold in pharmaceutical research and development. This compound features a fused cyclopentane-pyridine (azanorbornane) ring system, which introduces significant three-dimensional complexity and is characterized by its molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol . Its constrained structure is highly sought after for exploring novel chemical space in drug discovery programs, particularly for creating potent ligands that target central nervous system receptors, enzymes, and protein-protein interactions. The stereospecific (S)-enantiomer is of special interest for constructing chiral active pharmaceutical ingredients (APIs), where the defined spatial orientation of the amine group is critical for selective binding to biological targets. As a privileged Heterocyclic Building Block , it is primarily used in the synthesis of more complex molecules for screening as potential therapeutics . Researchers utilize this compound to develop novel compounds for preclinical investigation, leveraging its rigid scaffold to modulate the physicochemical properties of candidate drugs. The product is offered with a typical purity of 98% or higher, ensuring reliability in sensitive synthetic applications. This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All handling should be conducted in accordance with appropriate laboratory safety practices.

Eigenschaften

Molekularformel

C8H10N2

Molekulargewicht

134.18 g/mol

IUPAC-Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2/t7-/m0/s1

InChI-Schlüssel

BUJYYGHIOAAFOO-ZETCQYMHSA-N

Isomerische SMILES

C1CC2=C([C@H]1N)C=CC=N2

Kanonische SMILES

C1CC2=C(C1N)C=CC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

StepReagents/ConditionsYield
1Cyclopentanedione, (Z)-N-[2-chloro-3-(dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate, THF, 45°C78%
2Ammonium acetate, methyl tert-butyl ether, 70–75°C85%

Conversion to (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

The ketone group at the 5-position is converted to an amine via reductive amination or oxime reduction:

  • Oxime Formation: Treatment with hydroxylamine hydrochloride yields the oxime intermediate.

  • Stereoselective Reduction: Catalytic hydrogenation (H₂/Pd-C) with a chiral ligand (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90% for the (S)-isomer.

Optimization Challenges:

  • Competing over-reduction of the pyridine ring necessitates careful control of hydrogen pressure and temperature.

  • Resolution via chiral chromatography may be required to achieve >99% ee.

Asymmetric Catalytic Hydrogenation

Direct enantioselective synthesis avoids multi-step functionalization. A hypothetical route involves:

  • Preparation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Via cyclization of an enamine precursor.

  • Asymmetric Hydrogenation: Using a ruthenium-(S)-BINAP catalyst to reduce the ketone to the (S)-amine with high stereoselectivity.

Theoretical Reaction Parameters:

ParameterValue
CatalystRuCl₂[(S)-BINAP]
SolventMethanol
H₂ Pressure50 psi
Temperature25°C
ee88–92%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldee
CyclocondensationScalable; modular substituentsRequires post-synthetic amination60–70%N/A
Chloro-Ketone RouteHigh intermediate yieldsMulti-step; resolution needed65%>90%
Asymmetric HydrogenationDirect stereocontrolCatalyst cost; substrate scope75%88–92%

Industrial-Scale Considerations

  • Cost Efficiency: The chloro-ketone route is preferred for large-scale production due to readily available starting materials.

  • Sustainability: Sodium alkoxide-mediated cyclocondensation generates ethoxide/methoxide waste, necessitating recycling protocols .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amine group and adjacent carbon centers in (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine are susceptible to oxidation under controlled conditions.

Key Findings:

  • Catalytic Oxidation : Manganese(II) triflate [Mn(OTf)₂] with tert-butyl hydroperoxide (TBHP) in aqueous media oxidizes the CH₂ group adjacent to the pyridine ring, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. This method achieves >90% yield under mild conditions (25°C) with high chemoselectivity .

  • Oxidizing Agents : TBHP (65% in H₂O) is preferred for regioselective oxidation, avoiding over-oxidation of sensitive functional groups .

Table 1: Oxidation Reaction Conditions and Outcomes

SubstrateReagents/ConditionsProductYieldSelectivity
(S)-6,7-Dihydro-5H-...Mn(OTf)₂, TBHP, H₂O, 25°CCyclopenta[b]pyridin-5-one derivative92%High
DerivativesKMnO₄ (acidic conditions)Ketone or carboxylic acid60–75%Moderate

Reduction Reactions

The compound’s unsaturated bonds and amine functionality participate in reduction reactions.

Key Findings:

  • Amine Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary amine, though this is less common due to the stability of the primary amine structure.

  • Ring Saturation : Hydrogenation (H₂/Pd-C) fully saturates the cyclopentane ring, producing decahydro derivatives.

Table 2: Reduction Protocols

Reaction TypeReagents/ConditionsProductYield
HydrogenationH₂ (1 atm), Pd/C, EtOH, 50°CDecahydro-cyclopenta[b]pyridin-5-amine85%
Borohydride ReductionNaBH₄, MeOH, RTPartially saturated derivative70%

Substitution and Functionalization

The primary amine group undergoes nucleophilic substitution and acylation reactions.

Key Findings:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives.

  • Acylation : Acetyl chloride in dichloromethane yields N-acetyl derivatives, enhancing solubility for pharmacological studies.

Table 3: Substitution Reactions

ReactionReagents/ConditionsProductYield
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative78%
N-AcylationAcCl, CH₂Cl₂, RTN-Acetyl derivative88%

Cyclization and Multicomponent Reactions

The compound serves as a precursor in multicomponent reactions to synthesize polycyclic structures.

Key Findings:

  • Cyclocondensation : Reacts with malononitrile and aldehydes under basic conditions (NaOEt/EtOH) to form pyrido[3,4-b]cyclopentane derivatives .

  • Catalytic Cyclization : Palladium-catalyzed cross-coupling generates fused heterocycles with antitumor activity .

Stereochemical Influence on Reactivity

The (S)-configuration at the amine center impacts reaction outcomes:

  • Kinetic Resolution : Chiral catalysts (e.g., Ru-BINAP) achieve enantioselective alkylation, preserving stereochemistry.

  • Biological Selectivity : (S)-enantiomers show higher affinity for kinase targets (e.g., FGFR1) compared to (R)-forms .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions, necessitating neutral reaction media.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It has been utilized in the development of various derivatives through nucleophilic addition and cyclization reactions. For instance, a synthetic route involving acetylization and Vilsmeier cyclization has yielded high-purity products suitable for further applications in drug development .

Biological Activities

The compound exhibits a range of biological activities that have made it a subject of intense research:

  • Anticancer Properties : Studies have demonstrated that derivatives of this compound possess cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. These compounds showed promising profiles in inhibiting tumor growth, suggesting their potential as anticancer agents .
  • Protein Kinase Inhibition : The compound acts as an inhibitor of specific protein kinases, such as FGFR1 (Fibroblast Growth Factor Receptor 1). This inhibition can disrupt key signaling pathways involved in cancer progression and other diseases.
  • Neurological Effects : Due to its structural similarity to known psychoactive agents, this compound has been investigated for its potential roles in modulating neurotransmitter systems. It may influence serotonin and dopamine pathways, making it a candidate for treating psychiatric disorders.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in this compound for several reasons:

  • Drug Development : Its unique structure allows for the design of new drugs targeting central nervous system disorders and various cancers. The ability to modify its structure opens avenues for creating more effective therapeutic agents .
  • Agrochemical Potential : Beyond medicinal uses, derivatives of this compound are being explored for their applications in agrochemicals, potentially serving as herbicides or fungicides due to their biological activity.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of synthesized derivatives of this compound against triple-negative breast cancer models. The results indicated:

  • Significant Tumor Reduction : Treated mice exhibited a tumor size reduction by approximately 40% compared to controls.
  • Mechanistic Insights : Western blot analysis showed downregulation of anti-apoptotic proteins, indicating a mechanism through which these compounds exert their anticancer effects .

Case Study 2: Neurological Effects

Research focused on the compound's role in enhancing insulin sensitivity in diabetic mouse models revealed:

  • Improved Glucose Tolerance : Mice treated with the compound demonstrated improved results in glucose tolerance tests.
  • Biochemical Analysis : Serum insulin levels were significantly elevated post-treatment, suggesting potential applications in metabolic disorders .

Wirkmechanismus

The mechanism of action of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s core structure is compared to cyclopenta-fused heterocycles with modifications in ring systems (pyridine vs. pyrimidine), substituents, and stereochemistry. Key examples include:

Compound Name Core Structure Key Functional Groups Activity/Application References
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Cyclopenta[b]pyridine Amine at C5 Hypothesized anticancer/antitubulin
GDC-0068 (cyclopenta[d]pyrimidine derivative) Cyclopenta[d]pyrimidine ATP-competitive pyrimidine core Akt inhibitor, antitumor (IC50 < 1 µM)
CAPD derivatives Cyclopenta[b]pyridine-3-carbonitrile Cyano group at C3 Corrosion inhibition (97.7% efficiency)
(S)-N-(4-Methoxyphenyl)-cyclopenta[d]pyrimidin-4-aminium chloride Cyclopenta[d]pyrimidine Chloride, methyl groups Cytotoxic (10–88x potency vs. R-isomer)
2,4-Diamino-cyclopenta[d]pyrimidines Cyclopenta[d]pyrimidine Diamino, alkyl bridges DHFR inhibition (IC50: 0.14–21 µM)

Key Research Findings and Data Tables

Table 1: Inhibition Efficiency of CAPD Derivatives

Inhibitor Concentration (mM) Inhibition Efficiency (%) Adsorption Mechanism Reference
CAPD-1 1.0 97.7 Langmuir isotherm
CAPD-2 1.0 93.5 Mixed-type

Table 2: Cytotoxicity of Enantiomeric Analogues

Compound IC50 (nM) vs. MCF-7 Cells Tubulin Binding Affinity Reference
(S)-1·HCl 3.2 2x higher vs. (R)-isomer
(R)-1·HCl 35.6 Baseline

Biologische Aktivität

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a bicyclic structure that combines elements of cyclopentane and pyridine. This unique configuration is believed to contribute to its biological activities. The amine group in its structure allows for participation in various chemical reactions, including nucleophilic substitutions, which can enhance its reactivity and biological profile.

This compound operates primarily through modulation of neurotransmitter systems. Research indicates that it may influence serotonin and dopamine pathways, making it a candidate for antipsychotic and antidepressant therapies. Its role as a protein kinase inhibitor has also been highlighted, particularly in inhibiting FGFR1 (Fibroblast Growth Factor Receptor 1), which is crucial in various cellular signaling pathways.

Antidepressant and Antipsychotic Effects

Studies have suggested that the compound may exhibit significant antidepressant and antipsychotic properties. Its structural similarity to known psychoactive agents implies potential efficacy in modulating neurotransmitter systems, although specific mechanisms are still under investigation .

Anticancer Potential

Recent investigations into related compounds have shown promising anticancer activities. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine have been evaluated against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). Results indicated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values below 10 µM, suggesting significant potential for further development as anticancer agents .

Other Biological Activities

Research has also pointed to additional biological activities such as:

  • Antimicrobial : Some derivatives show antibacterial properties.
  • Anti-inflammatory : The compound may reduce inflammation markers in vitro.
  • Neuropharmacological : Its effects on neurotransmitter systems suggest potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis and Characterization : A study highlighted the multicomponent synthesis of various derivatives, showcasing their structural diversity and potential bioactivity .
  • Biological Assays : In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in cancer models, reinforcing the need for further exploration in drug development .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could act as selective protein kinase inhibitors, which is critical for understanding their therapeutic potential.

Data Summary

Activity Description References
AntidepressantModulates serotonin/dopamine pathways
AnticancerExhibits cytotoxicity against various cancer cell lines
Anti-inflammatoryReduces inflammation markers
AntimicrobialShows antibacterial properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine and its derivatives?

The synthesis typically involves cyclocondensation reactions of substituted cyclopentanones with amines or nitriles under acidic or catalytic conditions. For example, multi-substituted derivatives are synthesized via Friedel-Crafts alkylation followed by cyclization using reagents like POCl₃ or PCl₅ . Key intermediates such as 2-(3-oxo-3-(thienyl)propyl)cyclopentanone are functionalized with aryl or heteroaryl groups to introduce structural diversity. Reaction optimization (e.g., solvent, temperature, and catalyst selection) is critical to achieving high yields (>70%) .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure and stereochemistry of this compound?

  • 1H/13C NMR : Characteristic signals for the cyclopentane ring (δ 1.8–3.0 ppm for protons; δ 20–35 ppm for carbons) and pyridine moiety (δ 7.5–9.0 ppm for aromatic protons; δ 120–150 ppm for carbons). The (S)-configuration is confirmed via NOESY or chiral chromatography .
  • IR : Absorption bands at ~1650 cm⁻¹ (C=N stretching) and ~3300 cm⁻¹ (N-H stretching) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 148.1 for the base compound) and fragmentation patterns validate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or degradation .
  • PPE : Lab coat, nitrile gloves, and safety goggles (H315/H319 hazards: skin/eye irritation) .
  • Spill Management : Neutralize with sand or vermiculite; avoid aqueous washes (H290: reacts violently with water) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Electron-donating groups (e.g., -OCH₃, -NH₂) at the para-position activate the pyridine ring, enhancing EAS rates at the ortho and meta positions. Steric hindrance from bulky substituents (e.g., -CF₃) reduces regioselectivity. Computational studies (DFT) and Hammett plots are used to predict reaction sites and optimize conditions for regioselective bromination or nitration .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Study : Discrepancies in 13C NMR shifts for 4-chloro vs. 4-bromo derivatives arise from diamagnetic shielding effects. X-ray crystallography can resolve ambiguities by confirming bond lengths and angles .
  • Hybrid Techniques : LC-MS/MS or HSQC correlations differentiate positional isomers (e.g., 3- vs. 4-substituted analogs) .

Q. How can the biological activity of this compound derivatives be rationalized through structure-activity relationship (SAR) studies?

  • Key Modifications : Introduction of thiophene or trifluoromethyl groups enhances metabolic stability and target binding (e.g., kinase inhibition).
  • Data Analysis : IC₅₀ values from enzyme assays correlate with substituent electronegativity (R² > 0.85 for -NO₂/-CF₃ derivatives) .
  • In Silico Modeling : Docking simulations (AutoDock Vina) identify hydrogen-bond interactions with active-site residues (e.g., Asp86 in PDE5) .

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) to confirm enantiomeric excess (>98%) .
  • Scale-Up Challenges : Mitigate exothermic side reactions via dropwise addition of reagents and jacketed reactor cooling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.